N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit Rho kinase , an enzyme involved in various cellular processes.
Biochemical Pathways
For example, some thiazole derivatives have been found to reverse Ang II-induced MYPT1 and MLC phosphorylation .
Result of Action
For instance, some thiazole derivatives have been found to enhance fibroblast reprogramming efficiency during pluripotent stem cell formation .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide plays a role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with enzymes such as ROCK . This interaction is crucial in preventing trypsinization-induced apoptosis in human embryonic stem cell (hESC) cultures .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It has been reported to prevent apoptosis in hESC cultures by stabilizing newly synthesized cell surface E-cadherin and promoting cell-cell adhesion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. It is a potent inhibitor of ROCK, an enzyme involved in various cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that the compound effectively prevents trypsinization-induced apoptosis in hESC cultures .
Preparation Methods
The synthesis of N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole or pyrimidine rings .
Scientific Research Applications
N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an immunosuppressive agent, particularly in the treatment of autoimmune diseases and organ transplantation. Additionally, its unique structure makes it a valuable tool in the study of thiazole and pyrimidine chemistry .
Comparison with Similar Compounds
N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can be compared to other similar compounds, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds also contain thiazole or pyrimidine rings and exhibit a range of biological activities, including antimicrobial, antiviral, antifungal, and antitumor effects.
Properties
IUPAC Name |
N-cyclopentyl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-11(16-9-4-1-2-5-9)10-8-20-13(17-10)18-12-14-6-3-7-15-12/h3,6-9H,1-2,4-5H2,(H,16,19)(H,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIKPJTXGKBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.